molecular formula C7H11NO B14607537 3-Butyloxirane-2-carbonitrile CAS No. 58901-92-1

3-Butyloxirane-2-carbonitrile

Cat. No.: B14607537
CAS No.: 58901-92-1
M. Wt: 125.17 g/mol
InChI Key: SHDPYPQIJOEPTI-UHFFFAOYSA-N
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Description

3-Butyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₁NO. It is an oxirane derivative, which means it contains a three-membered epoxide ring. The compound is characterized by the presence of a butyl group and a nitrile group attached to the oxirane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyloxirane-2-carbonitrile typically involves the reaction of butyl halides with cyanohydrins under basic conditions. One common method is the reaction of 3-bromobutanenitrile with sodium hydroxide, which leads to the formation of the oxirane ring through an intramolecular nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Butyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted alcohols, amines, and thiols.

Scientific Research Applications

3-Butyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyloxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The nitrile group can participate in various chemical transformations, including hydrolysis and reduction. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Butyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Butyloxirane-2-methanol: Contains a hydroxyl group instead of a nitrile group.

    3-Butyloxirane-2-thiol: Contains a thiol group instead of a nitrile group.

Uniqueness

3-Butyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical transformations and applications.

Properties

CAS No.

58901-92-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-butyloxirane-2-carbonitrile

InChI

InChI=1S/C7H11NO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-4H2,1H3

InChI Key

SHDPYPQIJOEPTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)C#N

Origin of Product

United States

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